1H-Indole, 3,3'-methylenebis[5-fluoro-
Overview
Description
1H-Indole, 3,3’-methylenebis[5-fluoro- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The specific structure of 1H-Indole, 3,3’-methylenebis[5-fluoro- features a methylene bridge connecting two indole units, each substituted with a fluorine atom at the 5-position. This unique structure imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole, 3,3’-methylenebis[5-fluoro- can be synthesized through various synthetic routes. One common method involves the condensation of 5-fluoroindole with formaldehyde under acidic conditions to form the methylene bridge. The reaction typically proceeds as follows:
Step 1: 5-Fluoroindole is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Formaldehyde is added to the solution, followed by the addition of an acid catalyst, such as hydrochloric acid.
Step 3: The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Step 4: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 1H-Indole, 3,3’-methylenebis[5-fluoro- may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 3,3’-methylenebis[5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
1H-Indole, 3,3’-methylenebis[5-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 3,3’-methylenebis[5-fluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1H-Indole, 3,3’-methylenebis[5-fluoro- can be compared with other similar compounds, such as:
1H-Indole, 3,3’-methylenebis[5-chloro-: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
1H-Indole, 3,3’-methylenebis[5-bromo-:
1H-Indole, 3,3’-methylenebis[5-methyl-: Methyl-substituted derivative with unique chemical behavior and biological activities.
The uniqueness of 1H-Indole, 3,3’-methylenebis[5-fluoro- lies in its specific substitution pattern, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-fluoro-3-[(5-fluoro-1H-indol-3-yl)methyl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2/c18-12-1-3-16-14(6-12)10(8-20-16)5-11-9-21-17-4-2-13(19)7-15(11)17/h1-4,6-9,20-21H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBUKYWOUXBVEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC3=CNC4=C3C=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432334 | |
Record name | 1H-Indole, 3,3'-methylenebis[5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215997-93-6 | |
Record name | 1H-Indole, 3,3'-methylenebis[5-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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